Goserelin

Catalog No.
S1794762
CAS No.
1233494-97-7
M.F
C59H84N18O14
M. Wt
1269.42
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Goserelin

CAS Number

1233494-97-7

Product Name

Goserelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N18O14

Molecular Weight

1269.42

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Description

The exact mass of the compound Goserelin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hormone-Dependent Cancers

  • Breast Cancer

    Goserelin is used in premenopausal women with hormone receptor-positive breast cancer. By reducing estrogen levels, it helps shrink tumors and improve response rates to other therapies like surgery, radiation, or chemotherapy []. Research is ongoing to explore its effectiveness in combination with other drugs and treatment regimens [].

  • Prostate Cancer

    Similar to breast cancer, goserelin is used in hormone-sensitive prostate cancer. It reduces testosterone production, slowing tumor growth and alleviating symptoms like bone pain and urinary problems []. Studies are investigating the use of goserelin alongside other therapies to optimize treatment outcomes for prostate cancer patients [].

XLogP3

-1.5

Associated Chemicals

Goserelin acetate;145781-92-6

Wikipedia

Goserelin

Drug Warnings

May cause fetal harm; embryotoxicity and fetotoxicity demonstrated in animals. Before initiating goserelin therapy in women, pregnancy must be excluded. Women of childbearing potential should be advised to avoid pregnancy while receiving the drug and use an effective nonhormonal method of contraception during goserelin therapy and continue contraception until the return of menses or for at least 12 weeks following subcutaneous implantation of the last 3.6-mg dose of goserelin. No adequate and well-controlled studies to date in humans. If a patient with endometriosis or undergoing endometrial thinning becomes pregnant during goserelin therapy, the drug should be discontinued and the patient should be advised about potential fetal hazard. In addition, if used during pregnancy (i.e., in women with advanced breast cancer), apprise of potential fetal hazard. Although continuous use of goserelin usually inhibits ovulation and stops menstruation, contraception is not ensured.
As with other GnRH agonists, worsening (flare) of signs and/or symptoms (e.g., increased bone pain) of prostate or breast cancer and/or development of new manifestations occasionally have occurred during the initial weeks of therapy with goserelin. Development of these effects apparently results from goserelin-induced transient increases in serum testosterone (in men) or estrogen (in women) concentrations during the initial weeks of therapy. Concomitant therapy with an antiandrogen (e.g., bicalutamide, flutamide, nilutamide) 1 week before and during the first few weeks of goserelin therapy has been used to minimize the development of disease flare in men with prostate cancer.
Cases of spinal cord compression and/or ureteral obstruction have been reported in men with prostate cancer receiving GnRH agonists. If spinal cord compression or renal impairment develops, standard treatment of these complications should be instituted, and in extreme cases, an immediate orchiectomy should be considered. Goserelin should be administered with caution to patients at particular risk of developing spinal cord compression or ureteral obstruction and these patients should be observed closely during the first month of therapy. Patients with spinal cord compression or ureteral obstruction should receive appropriate treatment for these conditions prior to initiating therapy with goserelin.
Since goserelin exerts pharmacologic effects on the uterus and cervix and may cause an increase in cervical resistance, cervical dilation should be performed carefully in patients undergoing endometrial ablation following use of goserelin as an endometrial thinning agent.
For more Drug Warnings (Complete) data for GOSERELIN (18 total), please visit the HSDB record page.

Biological Half Life

4-5 hours
When administered as a solution, goserelin is rapidly absorbed and eliminated from serum with a mean elimination half-life (t1/2beta) of 4.2 hours in males and 2.3 hours in females.
Subjects with impaired renal function (creatinine clearance less than 20 mL/min) had a serum elimination half-life of 12.1 hours compared to 4.2 hours for subjects with normal renal function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Analyte: goserelin; matrix: chemical identification; procedure: nuclear magnetic resonance spectrometry with comparison to standards
Analyte: goserelin; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: goserelin; matrix: chemical identification; procedure: amino acid analysis
Analyte: goserelin; matrix: pharmaceutical preparation (solution); procedure: capillary zone electrophoresis with ultraviolet detection at 214 nm and mass spectrometry
For more Analytic Laboratory Methods (Complete) data for GOSERELIN (6 total), please visit the HSDB record page.

Dates

Modify: 2023-07-20

Explore Compound Types